molecular formula C13H7F21O3 B12081808 Tris(1H,1H-heptafluorobutyl)orthoformate

Tris(1H,1H-heptafluorobutyl)orthoformate

Cat. No.: B12081808
M. Wt: 610.16 g/mol
InChI Key: IMTCRGNSRMBVIY-UHFFFAOYSA-N
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Description

Tris(1H,1H-heptafluorobutyl)orthoformate is a chemical compound with the molecular formula C13H7F21O3 and a molecular weight of 610.16 g/mol . This compound is characterized by the presence of three heptafluorobutyl groups attached to an orthoformate core. It is known for its unique chemical properties, particularly its high fluorine content, which imparts significant stability and resistance to degradation.

Preparation Methods

The synthesis of Tris(1H,1H-heptafluorobutyl)orthoformate typically involves the reaction of heptafluorobutyl alcohol with orthoformic acid esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the orthoformate ester. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Tris(1H,1H-heptafluorobutyl)orthoformate undergoes various chemical reactions, including:

Scientific Research Applications

Tris(1H,1H-heptafluorobutyl)orthoformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(1H,1H-heptafluorobutyl)orthoformate involves its ability to act as a fluorinating agent. The heptafluorobutyl groups can be transferred to other molecules, imparting fluorine’s beneficial properties, such as increased stability and resistance to metabolic degradation. This makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Tris(1H,1H-heptafluorobutyl)orthoformate can be compared with other fluorinated orthoformates, such as:

The uniqueness of this compound lies in its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation, making it highly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H7F21O3

Molecular Weight

610.16 g/mol

IUPAC Name

4-[bis(2,2,3,3,4,4,4-heptafluorobutoxy)methoxy]-1,1,1,2,2,3,3-heptafluorobutane

InChI

InChI=1S/C13H7F21O3/c14-5(15,8(20,21)11(26,27)28)1-35-4(36-2-6(16,17)9(22,23)12(29,30)31)37-3-7(18,19)10(24,25)13(32,33)34/h4H,1-3H2

InChI Key

IMTCRGNSRMBVIY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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